1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol
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Overview
Description
1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol is a synthetic organic compound that features a piperidine ring substituted with cyclohexyl, hydroxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclohexyl group: This step might involve alkylation reactions using cyclohexyl halides.
Addition of the hydroxy group: Hydroxylation reactions can be employed to introduce the hydroxy group.
Incorporation of the fluorophenyl group: This can be done through substitution reactions using fluorophenyl precursors.
Formation of the butynyl linkage: This step might involve coupling reactions such as Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions might include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies and experimental data.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine: Similar structure but without the fluorine atom.
1-(4-Cyclohexyl-4-hydroxy-4-(4-chlorophenyl)-2-butynyl)piperidine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. This makes it unique compared to its non-fluorinated analogs.
Properties
CAS No. |
127471-25-4 |
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Molecular Formula |
C21H28FNO |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H28FNO/c22-20-12-10-19(11-13-20)21(24,18-8-3-1-4-9-18)14-7-17-23-15-5-2-6-16-23/h10-13,18,24H,1-6,8-9,15-17H2 |
InChI Key |
XXQIFONNLHEHLF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O |
Synonyms |
1-(4-cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine 4-fluorohexbutinol 4-fluorohexbutinol, (R)-isomer 4-fluorohexbutinol, (S)-isome |
Origin of Product |
United States |
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